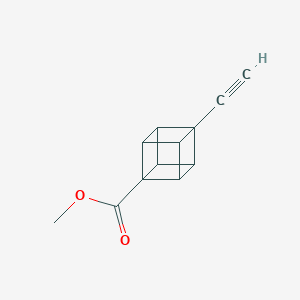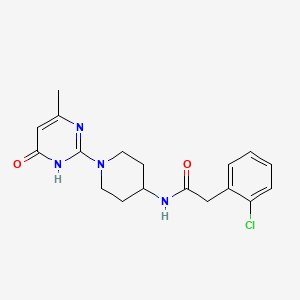![molecular formula C23H25N5O3 B2406425 4-[(4-Benzhydrylpiperazino)carbonyl]-5-methyl-3-isoxazolecarbohydrazide CAS No. 338408-76-7](/img/structure/B2406425.png)
4-[(4-Benzhydrylpiperazino)carbonyl]-5-methyl-3-isoxazolecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a chemical substance that can be used for pharmaceutical testing . It is also known as 4-[4-(diphenylmethyl)piperazine-1-carbonyl]-5-methyl-1,2-oxazole-3-carbohydrazide .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a benzhydryl group attached to a piperazine ring, which is carbonylated and attached to a 5-methyl-3-isoxazolecarbohydrazide .Chemical Reactions Analysis
While specific reactions involving this compound are not available, carbonyl compounds in general undergo a variety of reactions. They can undergo nucleophilic addition reactions, where a nucleophile attacks the electrophilic carbon of the carbonyl group . Carbonyl compounds with leaving groups can also undergo nucleophilic substitution reactions .Aplicaciones Científicas De Investigación
- Application : 4-[(4-Benzhydrylpiperazino)carbonyl]-5-methyl-3-isoxazolecarbohydrazide acts as an effective inhibitor of human carbonic anhydrase (hCA). Crystal structures reveal its binding interactions with hCA II and hCA VII. Notably, it exhibits higher selectivity for hCA VII, a brain-associated isoform .
- Application : Inhibition of hCA VII may represent a novel pharmacological mechanism for treating neuropathic pain. By targeting this isoform, researchers aim to modulate neuronal excitation and bicarbonate gradients .
- Potential Therapeutic Implications : Understanding hCA VII’s role could lead to therapeutic strategies for brain disorders and excitatory conditions .
- Tail Approach : The acetamide moiety serves as a linker, while the benzhydrylpiperazine group acts as the tail. Tail flexibility influences selectivity against hCA isoforms .
- Tail Length and Conformational Flexibility : Tail length and linker conformation play pivotal roles in determining selectivity .
- Future Directions : Researchers may explore derivatives of this compound to enhance selectivity for hCA VII. Such derivatives could serve as potential drug candidates for brain-related conditions .
Carbonic Anhydrase Inhibition
Neuropathic Pain Treatment
Brain Disorders and Excitatory Function
Structural Insights for Drug Design
Selective Targeting of Brain Isoforms
Pharmacological Strategies for Brain Disorders
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of 4-[(4-Benzhydrylpiperazino)carbonyl]-5-methyl-3-isoxazolecarbohydrazide are human carbonic anhydrases (hCAs) . These are zinc-containing enzymes that catalyze a simple reaction: the reversible hydration of carbon dioxide to bicarbonate and proton ions . Among the 12 catalytically active isoforms, hCA II and hCA VII are of particular interest .
Mode of Action
This compound is an effective inhibitor of hCAs, designed through the tail approach using the acetamide moiety as a linker and the benzhydrylpiperazine group as a tail . The crystal structures of this compound in complex with both the ubiquitous hCA II and the brain-associated hCA VII show that the inhibitor is stabilized by a higher number of polar and hydrophobic interactions in the active site of hCA VII compared to hCA II .
Biochemical Pathways
The inhibition of hCAs affects the reversible hydration of carbon dioxide to bicarbonate and proton ions . This can have significant effects on various biochemical pathways, particularly those involving the regulation of pH and CO2 transport. In the brain, hCA VII promotes neuronal excitation by establishing a GABAergic transmission functionally excitatory, supplying the bicarbonate gradient that results in the efflux of HCO3- ions through GABA A receptors .
Pharmacokinetics
The conformational flexibility of the linker and the tail length are fundamental features to establish significant differences in the number of favorable enzyme/inhibitor interactions and consequently in the inhibition selectivity against the two hca isoforms .
Result of Action
The inhibition of hCA VII by this compound can potentially alter neuronal excitation and the regulation of pH and CO2 transport in the brain . Moreover, hCA VII has been proposed to play a role in the control of neuropathic pain, thus suggesting that its inhibition may represent a novel pharmacologic mechanism for the treatment of this pathology .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other molecules that can bind to the same active site can affect the efficacy of the compound. Additionally, factors such as pH and temperature can influence the stability of the compound and its interaction with its targets .
Propiedades
IUPAC Name |
4-(4-benzhydrylpiperazine-1-carbonyl)-5-methyl-1,2-oxazole-3-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O3/c1-16-19(20(26-31-16)22(29)25-24)23(30)28-14-12-27(13-15-28)21(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,21H,12-15,24H2,1H3,(H,25,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXUORVJUXOZZSW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)NN)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Benzhydrylpiperazino)carbonyl]-5-methyl-3-isoxazolecarbohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

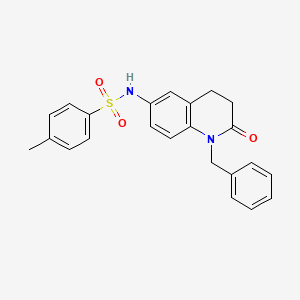
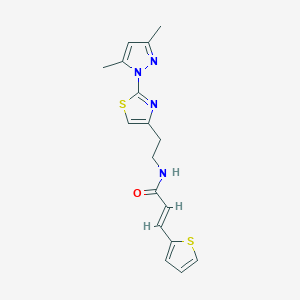
![N-ethyl-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2406345.png)


![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B2406349.png)
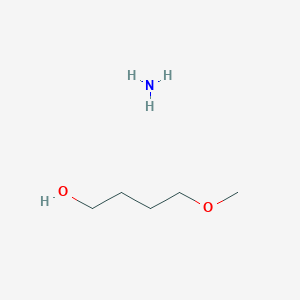
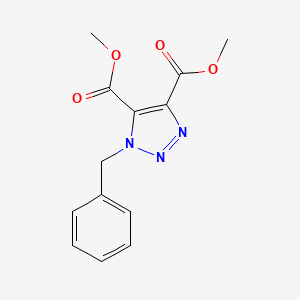
![2-(methoxymethyl)-1-(1-phenylethyl)-1H-benzo[d]imidazole](/img/structure/B2406354.png)
